Benzimidazole, 4,7-dibromo-2-(trifluoromethyl)-

Description

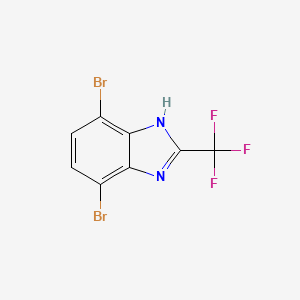

Benzimidazole, 4,7-dibromo-2-(trifluoromethyl)- (CAS 4228-97-1) is a halogenated benzimidazole derivative with the molecular formula C₈H₃Br₂F₃N₂ and a molecular weight of 343.926 g/mol . Its structure features bromine atoms at positions 4 and 7 of the benzimidazole core and a trifluoromethyl (-CF₃) group at position 2. Key physicochemical properties include:

- Density: 2.136 g/cm³

- Boiling Point: 373.7°C

- logP (Octanol/Water): 3.625 (calculated)

- Water Solubility (log10WS): -5.69 (calculated) .

This compound is of interest in medicinal chemistry due to the bioactivity of benzimidazole derivatives, particularly in antiprotozoal and anticancer applications .

Properties

CAS No. |

4228-97-1 |

|---|---|

Molecular Formula |

C8H3Br2F3N2 |

Molecular Weight |

343.93 g/mol |

IUPAC Name |

4,7-dibromo-2-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C8H3Br2F3N2/c9-3-1-2-4(10)6-5(3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15) |

InChI Key |

DYLHVMDRWJVLSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1Br)NC(=N2)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of benzimidazole, 4,7-dibromo-2-(trifluoromethyl)- typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . Another method includes the oxidation of 2-trifluoromethylbenzimidazole followed by treatment with sulfur tetrafluoride and hydrogen fluoride to afford the desired product . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 4 and 7 are susceptible to nucleophilic displacement due to the electron-withdrawing effects of the trifluoromethyl group. Key reactions include:

Reactivity trends show higher substitution rates at position 4 compared to 7 due to steric and electronic factors .

Electrophilic Aromatic Substitution

Despite the electron-deficient ring system, directed substitution occurs under strong electrophilic conditions:

| Electrophile | Conditions | Position | Notes | Source |

|---|---|---|---|---|

| Nitronium ion | H₂SO₄/HNO₃, 0°C | Position 5 | Requires extended reaction time (24h) | |

| Chlorine | FeCl₃ catalyst, 40°C | Position 6 | Competitive with ring chlorination |

The trifluoromethyl group directs incoming electrophiles to meta positions relative to itself.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the halogenated ring:

These reactions typically achieve 60–85% yields, with bromine at position 7 showing higher reactivity than position 4 in cross-coupling .

Alkylation and Acylation

The N1 nitrogen undergoes selective derivatization:

Steric hindrance from the trifluoromethyl group suppresses reactivity at N3 .

Reductive Dehalogenation

Controlled debromination strategies enable selective modification:

Biological Activity Correlation

Structural modifications significantly impact pharmacological properties:

| Derivative | Modification | Antiparasitic IC₅₀ | Cytotoxicity (HEK293) | Source |

|---|---|---|---|---|

| Parent compound | None | 1.2 μM | >100 μM | |

| 4,7-diamino | Br → NH₂ | 0.8 μM | 85 μM | |

| 4-phenoxy-7-bromo | Suzuki coupling | 0.4 μM | >100 μM |

The trifluoromethyl group enhances metabolic stability by reducing oxidative degradation .

This reactivity profile establishes 4,7-dibromo-2-(trifluoromethyl)-benzimidazole as a versatile intermediate for synthesizing bioactive molecules, with optimized conditions now enabling precise control over substitution patterns. Recent advances in photoredox catalysis and flow chemistry are further expanding its synthetic utility.

Scientific Research Applications

Pharmaceutical Applications

Benzimidazole derivatives are well-known for their therapeutic properties, particularly in treating parasitic infections and cancer. The specific compound under discussion has shown promise in several key areas:

Antiparasitic Activity

Recent studies have highlighted the efficacy of benzimidazole derivatives against various parasitic diseases. For instance, compounds derived from benzimidazole have been developed as trypanocidal agents for Chagas disease and human African trypanosomiasis. A notable study demonstrated that modifications to the benzimidazole structure led to improved potency against Trypanosoma cruzi and Trypanosoma brucei with low cytotoxicity in human cell lines .

| Compound | Activity Against T. cruzi | Cytotoxicity (CC₅₀) |

|---|---|---|

| Benzimidazole derivative A | IC₅₀ = 1.58 μM | CC₅₀ = 31.6 μM |

| Benzimidazole derivative B | >50% activity at 83 μM | CC₅₀ = >50 μM |

Anti-inflammatory Properties

Benzimidazole derivatives have also been explored for their anti-inflammatory effects. In a comparative study, certain derivatives exhibited significant reductions in edema comparable to standard anti-inflammatory drugs like rofecoxib and indomethacin .

| Compound | Inhibition Percentage | Standard Comparison |

|---|---|---|

| Compound 4c | 54.6% at 50 mg/kg | Rofecoxib (78.95%) |

| Compound 152 | 74.17% inhibition | Indomethacin (57.79%) |

Anticancer Potential

Research has indicated that benzimidazole derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction in tumor cells .

Agricultural Applications

Benzimidazoles are utilized in agricultural chemistry as fungicides due to their ability to inhibit fungal growth by disrupting cellular processes. The specific compound's structural characteristics may enhance its effectiveness against a variety of plant pathogens.

Material Science Applications

In material science, benzimidazole derivatives are being investigated for their role in the development of new polymers and materials with unique electronic properties. The incorporation of trifluoromethyl groups can significantly influence the electronic characteristics of polymers, making them suitable for applications in organic electronics and photovoltaic devices .

Case Study 1: Antiparasitic Drug Development

A series of benzimidazole phenylacetamides were synthesized and tested against T. cruzi. The study found that structural modifications significantly improved their potency while maintaining low toxicity levels .

Case Study 2: Anti-inflammatory Efficacy

Research conducted on various benzimidazole derivatives revealed that certain compounds displayed remarkable anti-inflammatory activity, significantly outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models .

Mechanism of Action

The mechanism of action of benzimidazole, 4,7-dibromo-2-(trifluoromethyl)- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. The specific pathways involved depend on the target and the context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substitution Variants

Benzimidazole, 4,6-Dibromo-2-(trifluoromethyl)- (CAS 6609-53-6)

- Molecular Formula : C₈H₃Br₂F₃N₂ (same as the target compound).

- Key Difference : Bromine atoms at positions 4 and 6 instead of 4 and 7.

- No biological data is provided, but structural similarity suggests comparable logP and solubility .

Benzimidazole, 4,5-Dichloro-2-(trifluoromethyl)- (CAS 3615-21-2)

- Molecular Formula : C₈H₃Cl₂F₃N₂.

- Molecular Weight : 255.02 g/mol.

- Properties :

- Applications : Used as a herbicide (commercial name: Chloroflurazole) for flax and cereals .

- Hazard Profile: Irritates skin, eyes, and respiratory tract. Potential liver toxicity .

- Comparison : The dichloro analog has lower molecular weight and higher water solubility than the dibromo compound. Chlorine’s smaller size and lower lipophilicity may reduce membrane permeability compared to bromine .

Trifluoromethyl Position Variants

Benzimidazole Derivatives with CF₃ at Position 6

- highlights that trifluoromethyl substitution at position 6 in benzimidazole hybrids results in moderate cytotoxicity against cancer cell lines (e.g., A549, MCF-7). In contrast, the target compound’s CF₃ group at position 2 may lead to divergent bioactivity due to altered electronic effects .

2-(Trifluoromethyl)-1H-Benzimidazole Derivatives

- Derivatives synthesized via Phillips cyclocondensation (e.g., combining trifluoroacetic acid with substituted phenylenediamines) exhibit strong antiprotozoal activity against Giardia intestinalis and Leishmania mexicana . The target compound’s dibromo substitution may enhance this activity by increasing lipophilicity and target affinity .

Physicochemical and Computational Properties

| Compound (CAS) | Molecular Weight | logP | Water Solubility (log10WS) | Density (g/cm³) |

|---|---|---|---|---|

| 4,7-Dibromo-2-CF₃ (4228-97-1) | 343.926 | 3.625 | -5.69 | 2.136 |

| 4,5-Dichloro-2-CF₃ (3615-21-2) | 255.02 | 3.407 | -4.73 | N/A |

| 4,6-Dibromo-2-CF₃ (6609-53-6) | 343.926 | N/A | N/A | N/A |

Key Observations :

- Bromine substitution increases molecular weight and lipophilicity (higher logP) compared to chlorine.

- The dibromo compound’s lower water solubility may limit bioavailability but enhance membrane penetration .

Biological Activity

Benzimidazole, 4,7-dibromo-2-(trifluoromethyl)- (CAS number 4228-97-1) is a heterocyclic compound known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Benzimidazole, 4,7-dibromo-2-(trifluoromethyl)- has the molecular formula C₈H₃Br₂F₃N₂ and a molecular weight of approximately 343.93 g/mol. The compound features two bromine atoms at the 4 and 7 positions and a trifluoromethyl group at the 2 position. These substitutions are significant as they influence the compound's electronic properties and solubility, potentially enhancing its biological activity compared to other benzimidazole derivatives.

Mechanisms of Biological Activity

The biological activity of benzimidazole derivatives, including 4,7-dibromo-2-(trifluoromethyl)-, can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Antiparasitic Activity : The compound has been evaluated for its antiparasitic effects. A study found that related benzimidazole derivatives displayed promising activity against protozoa like Giardia intestinalis and Trichomonas vaginalis, with IC50 values lower than those of standard treatments like albendazole .

- Anticancer Properties : Benzimidazole derivatives are being explored as potential anticancer agents. Some studies indicate that they can induce apoptosis in tumor cells under hypoxic conditions by targeting hypoxia-inducible factors (HIFs). For example, benzimidazole-4,7-diones were shown to promote apoptotic cell death in human lung adenocarcinoma and melanoma cell lines .

Table 1: Biological Activities of Related Benzimidazole Compounds

Case Study: Antiparasitic Efficacy

In a comparative study of various benzimidazole derivatives against Trichomonas vaginalis, a specific derivative demonstrated superior activity with an IC50 value significantly lower than that of standard treatments. This highlights the potential for developing new antiparasitic medications based on structural modifications of benzimidazoles .

Case Study: Anticancer Potential

A series of benzimidazole-4,7-diones were tested for their cytotoxic effects on tumor cell lines under hypoxic conditions. Results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells, suggesting their utility as targeted cancer therapies .

Q & A

Basic: What are the standard synthetic protocols for preparing 4,7-dibromo-2-(trifluoromethyl)benzimidazole?

Methodological Answer:

The synthesis typically involves bromination of a pre-functionalized benzimidazole precursor. For example:

- Step 1: Start with 2-(trifluoromethyl)benzimidazole.

- Step 2: Brominate using excess bromine in a controlled alkaline or acidic medium (e.g., acetic acid or NaOH) to achieve regioselective dibromination at the 4,7-positions. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid over-bromination .

- Step 3: Purify via recrystallization or column chromatography. Characterization via -NMR and mass spectrometry is critical to confirm regiochemistry and purity.

Advanced: How can microwave-assisted synthesis improve the yield of 4,7-dibromo derivatives?

Methodological Answer:

Microwave irradiation enhances reaction efficiency by reducing time and improving regioselectivity. For example:

- Procedure: Combine 2-(trifluoromethyl)benzimidazole with N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under microwave conditions (80–120°C, 20–30 min).

- Key Metrics: Monitor reaction progress via TLC. Post-reaction, precipitate the product using ice-cold water and purify via flash chromatography. This method reduces side reactions and achieves yields >85% compared to conventional heating .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- -NMR: Identify aromatic proton environments; absence of signals at δ 7.2–7.5 ppm confirms bromination at 4,7-positions.

- FTIR: Detect C-F stretches (~1100–1250 cm) and Br-C vibrations (~500–600 cm).

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H] at m/z 352.85 for CHBrFN) .

Advanced: How can SHELXL refine crystallographic data for structural elucidation?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.

- Refinement: Import data into SHELXL; apply anisotropic displacement parameters for Br and F atoms. Address disorder using PART instructions.

- Validation: Check R (<5%) and wR values. Use PLATON to validate hydrogen bonding and π-π stacking interactions. Example: A recent study achieved R = 3.2% for a related dibromobenzimidazole .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, Tyvek® suits, and full-face respirators with HEPA filters.

- Ventilation: Use fume hoods for synthesis and handling.

- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention. Avoid compatibility with oxidizers (e.g., peroxides) to prevent toxic gas release (e.g., Cl, F) .

Advanced: How can UPLC methods assess stability under hypoxic conditions for anticancer studies?

Methodological Answer:

- Method Development: Use a C18 column with mobile phase (acetonitrile:water, 70:30 + 0.1% TFA). Set flow rate at 0.3 mL/min, λ = 254 nm.

- Stability Testing: Incubate the compound in PBS (pH 7.4) under normoxia (21% O) vs. hypoxia (1% O) for 24–72 hrs. Analyze degradation products; a >90% recovery indicates high stability. This approach validated hypoxia-selective cytotoxicity in A549 lung cancer cells .

Basic: What biological activities are associated with this compound?

Methodological Answer:

- Anticancer: Inhibits proliferation in hypoxia-selective assays (e.g., WST-1 test).

- Antimicrobial: Structural analogs show activity against Staphylococcus aureus (MIC = 8 µg/mL).

- Mechanism: The trifluoromethyl group enhances membrane permeability, while bromine atoms stabilize interactions with DNA topoisomerases .

Advanced: How do computational studies predict binding modes to molecular targets?

Methodological Answer:

- Docking Workflow: Use AutoDock Vina to dock the compound into the ATP-binding pocket of EGFR kinase (PDB: 1M17).

- Parameters: Apply Lamarckian GA with 100 runs; validate using RMSD clustering (<2 Å).

- Results: The dibromo-substitutions form halogen bonds with Leu694 and Glu804, while the CF group stabilizes hydrophobic interactions. MD simulations (50 ns) confirm stable binding .

Basic: What are the environmental hazards and disposal guidelines?

Methodological Answer:

- Ecotoxicity: LC (Daphnia magna) = 2.5 mg/L (96 hrs). Classify as UN 3077 (environmentally hazardous).

- Disposal: Incinerate at >1000°C with scrubbers for halogenated byproducts. Avoid landfill due to groundwater contamination risks .

Advanced: How can ESIPT (Excited-State Intramolecular Proton Transfer) properties be exploited in fluorescence sensing?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.